molecular formula C5H10O2 B14558368 Pent-4-ene-2,3-diol CAS No. 62084-18-8

Pent-4-ene-2,3-diol

Cat. No.: B14558368
CAS No.: 62084-18-8
M. Wt: 102.13 g/mol
InChI Key: NVEPXBVOEVVLHX-UHFFFAOYSA-N
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Description

Pent-4-ene-2,3-diol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is characterized by the presence of a double bond between the fourth and fifth carbon atoms, making it an unsaturated diol. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pent-4-ene-2,3-diol can be synthesized through the dihydroxylation of pent-4-ene. This reaction involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents used for this purpose include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction with osmium tetroxide is typically carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) in an organic solvent like pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar dihydroxylation processes, but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of potassium permanganate in an alkaline medium can be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Pent-4-ene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of saturated diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated diols.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Pent-4-ene-2,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of pent-4-ene-2,3-diol in chemical reactions involves the interaction of its hydroxyl groups and double bond with various reagents. For example, in dihydroxylation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxidizing agents like osmium tetroxide. This leads to the formation of a cyclic intermediate, which is then hydrolyzed to yield the diol .

Comparison with Similar Compounds

Pent-4-ene-2,3-diol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups on adjacent carbon atoms. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pent-4-ene-2,3-diol, and what are their respective yields and purity considerations?

  • Methodological Answer : Synthesis typically involves dihydroxylation of pent-4-ene derivatives using catalytic osmium tetroxide (OsO₄) with oxidizing agents like N-methylmorpholine N-oxide (NMO). Alternative routes may employ Sharpless asymmetric dihydroxylation for stereochemical control. Yields vary (60–85%) depending on solvent systems (e.g., acetone/water mixtures) and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical to achieve >95% purity. Characterization by NMR (¹H/¹³C) and mass spectrometry (GC-MS or LC-MS) confirms structural integrity .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

  • Methodological Answer : Stereochemistry is determined via:

  • NMR : Coupling constants (J-values) between vicinal diol protons (2,3-positions) and olefinic protons (4,5-positions) provide insights into cis vs. trans configurations.
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration.
  • Circular Dichroism (CD) : Chiral centers induce Cotton effects in CD spectra. Comparative analysis with known diastereomers is recommended .

Q. What are the key stability concerns and storage recommendations for this compound under laboratory conditions?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to strong acids, bases, or oxidizing agents (e.g., peroxides), which may trigger polymerization or decomposition. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) and periodic HPLC analysis are advised to monitor degradation .

Q. What methodological approaches are recommended for assessing the biological activity of this compound in antimicrobial assays?

  • Methodological Answer : Use in vitro assays such as:

  • Alamar Blue assay : For mycobacterial growth inhibition (e.g., Mycobacterium tuberculosis), with MIC (Minimum Inhibitory Concentration) determination via fluorescence/resazurin reduction .
  • Broth microdilution : Test bacterial/fungal strains (e.g., E. coli, C. albicans) in 96-well plates, quantifying viability via OD₆₀₀ measurements. Include positive controls (e.g., ampicillin) and solvent blanks.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound across different experimental conditions?

  • Methodological Answer : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify confounding factors. Use control experiments (e.g., radical scavengers to rule out autoxidation). Cross-validate results with computational studies (DFT for transition-state analysis) to reconcile discrepancies between empirical and theoretical data .

Q. What advanced computational methods (e.g., DFT, MD simulations) are suitable for studying the electronic properties and reaction mechanisms involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to calculate frontier orbitals (HOMO/LUMO), electrostatic potential maps, and reaction barriers.
  • Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility in aqueous/organic media. Tools like Gaussian or GROMACS are recommended .

Q. How should researchers design experiments to investigate the environmental impact and biodegradation pathways of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradability testing:

  • Closed Bottle Test : Measure biochemical oxygen demand (BOD) over 28 days.
  • LC-MS/MS : Identify degradation metabolites (e.g., ketones or carboxylic acids).
  • Ecotoxicology : Assess acute toxicity to Daphnia magna or Vibrio fischeri using ISO protocols .

Q. What strategies are effective for optimizing the regioselectivity of this compound in catalytic transformations?

  • Methodological Answer : Screen transition-metal catalysts (e.g., Ru, Pd) with chiral ligands (BINAP, Salen) to direct regioselective functionalization (e.g., epoxidation or cross-coupling). Kinetic studies (variable-temperature NMR) and Hammett plots elucidate electronic effects. High-throughput robotic platforms accelerate condition optimization .

Q. Notes

  • Data Contradictions : Cross-reference stability and reactivity data with structurally analogous diols (e.g., pentane-1,2-diol) when direct evidence is scarce .
  • Methodological Rigor : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting. Use standardized templates (e.g., MIAME for omics) to enhance reproducibility .

Properties

IUPAC Name

pent-4-ene-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEPXBVOEVVLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562693
Record name Pent-4-ene-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62084-18-8
Record name Pent-4-ene-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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